Dichloro(iodomethyl)methylsilane
CAS No.: 62129-92-4
Cat. No.: VC19480937
Molecular Formula: C2H5Cl2ISi
Molecular Weight: 254.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62129-92-4 |
|---|---|
| Molecular Formula | C2H5Cl2ISi |
| Molecular Weight | 254.95 g/mol |
| IUPAC Name | dichloro-(iodomethyl)-methylsilane |
| Standard InChI | InChI=1S/C2H5Cl2ISi/c1-6(3,4)2-5/h2H2,1H3 |
| Standard InChI Key | MRORMUJGNIGOKW-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](CI)(Cl)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Composition
The compound’s empirical formula, C₂H₅Cl₂ISi, corresponds to a molecular weight of 265.42 g/mol. Its structure comprises a silicon atom bonded to:
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Two chlorine atoms
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One methyl group (CH₃)
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One iodomethyl group (CH₂I)
This configuration distinguishes it from Dichloro(chloromethyl)methylsilane (163.51 g/mol) , where iodine is replaced by chlorine. The larger atomic radius of iodine (133 pm vs. 99 pm for chlorine) increases steric hindrance, potentially influencing reaction kinetics .
Bonding and Electronic Effects
The Si–I bond (approximately 2.43 Å) is longer and weaker than the Si–Cl bond (2.02 Å), reducing bond dissociation energy from 464 kJ/mol (Si–Cl) to ~234 kJ/mol (Si–I) . This disparity enhances the lability of the iodomethyl group, making it more susceptible to nucleophilic substitution compared to chlorinated analogs.
Synthesis and Production Pathways
Theoretical Synthetic Routes
While no direct synthesis methods are documented, plausible pathways include:
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Iodination of Dichloro(chloromethyl)methylsilane:
Substituting chlorine with iodine via Finkelstein reaction:This method mirrors halogen exchange reactions observed in aryl silanes .
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Direct Hydrosilylation:
Reaction of methylsilane with iodomethyl chloride in the presence of a platinum catalyst:
Challenges in Synthesis
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Iodine Stability: Iodine’s susceptibility to oxidation necessitates inert atmospheres during synthesis .
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Byproduct Management: Reactions may generate HI, requiring neutralization to prevent side reactions .
Physical and Chemical Properties
Estimated Physical Properties
The higher molecular weight and polarizability of iodine increase boiling points and density compared to chlorinated analogs.
Reactivity Profile
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Hydrolysis: Rapid reaction with water yields iodomethyl alcohol and HCl:
Comparatively, Dichloro(chloromethyl)methylsilane releases HCl exclusively .
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Nucleophilic Substitution: The iodomethyl group readily undergoes SN2 reactions with amines or alkoxides, enabling functionalization .
Applications and Industrial Relevance
Agrochemical Intermediates
Similar to CMM1’s role in agrochemical synthesis , the iodinated variant could serve as a precursor for iodine-containing pesticides, leveraging iodine’s bioactivity.
Pharmaceutical Building Blocks
The Si–I bond’s lability may facilitate controlled drug release mechanisms, particularly in iodinated contrast agents or anticancer prodrugs.
Material Science
Potential applications include:
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Surface modification of silica nanoparticles via iodine-mediated coupling.
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Synthesis of hypervalent silicon polymers with unique optoelectronic properties.
Comparative Analysis with Related Halosilanes
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